benzyl 4-(2-Ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate
Overview
Description
Benzyl 4-(2-Ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The compound also contains an ethoxy group and a carboxylate ester group, which could potentially be involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by factors such as the piperidine ring and the various functional groups attached to it. For instance, the ethoxy and carboxylate ester groups could potentially participate in hydrogen bonding, influencing the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the carboxylate ester group could potentially undergo hydrolysis, while the piperidine ring might participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure and functional groups. For instance, the presence of polar functional groups could make the compound soluble in polar solvents .Scientific Research Applications
Reactive Intermediates in Peptide Synthesis
This compound has been identified as a reactive intermediate in peptide synthesis. A study discussed the crystal structures and ab initio calculations of 2-alkoxy-5(4H)-oxazolones, which are derivatives related to the core structure of this compound, highlighting its importance in peptide bonding and synthesis (Crisma et al., 1997).
Synthesis of Heterocyclic Compounds
In a study on the synthesis of condensed heterocyclic compounds, the related chemical structure was used for efficient synthesis in the presence of a rhodium/copper catalyst system. This showcases its role in the synthesis of complex organic compounds with potential applications in medicinal chemistry (Shimizu et al., 2009).
Multicomponent Reaction Synthesis
A compound closely related to benzyl 4-(2-Ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate was used in a one-pot multicomponent reaction. This process illustrates the compound's utility in creating complex molecular structures, potentially useful in pharmaceutical applications (Duan et al., 2013).
Synthesis of Fluorinated Gamma-Amino Acids
The compound has been used in the synthesis of fluorinated gamma-amino acids, demonstrating its utility in the creation of novel amino acid derivatives with potential applications in biochemistry and drug design (Surmont et al., 2010).
Synthesis of Novel Prodrugs
A study focused on the synthesis of novel prodrugs, where a similar structure was used as a bifunctional alkylating agent. This indicates its potential in the development of new anticancer agents (Springer et al., 1990).
Imaging of Cerebral β-Amyloid Plaques
In a study related to Alzheimer's disease, derivatives of this compound were used in the development of positron emission tomography probes for imaging cerebral β-amyloid plaques. This demonstrates its application in neuroimaging and diagnosis of neurodegenerative diseases (Cui et al., 2012).
Benzylation of Alcohols
The compound was used in the benzylation of alcohols, indicating its use in organic synthesis, particularly in the modification of alcohol functional groups (Poon et al., 2006).
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a pharmaceutical, it might interact with biological targets such as enzymes or receptors. The piperidine ring, a common feature in many drugs, could play a key role in these interactions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
benzyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO4/c1-2-23-15(21)10-14-8-9-20(12-17(14,18)19)16(22)24-11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWVPLMXWCHQOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCN(CC1(F)F)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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